3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Description
The compound (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic molecule that features a bromophenyl group and a triazinoindole moiety
Properties
Molecular Formula |
C17H13BrN6 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H13BrN6/c1-24-14-5-3-2-4-13(14)15-16(24)20-17(23-21-15)22-19-10-11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)/b19-10+ |
InChI Key |
GWNMRRHLFYWKJL-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with a hydrazine derivative, followed by cyclization to form the triazinoindole structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and purity. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reagents .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions like reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: is unique due to its combination of a bromophenyl group and a triazinoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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